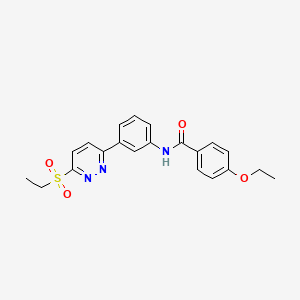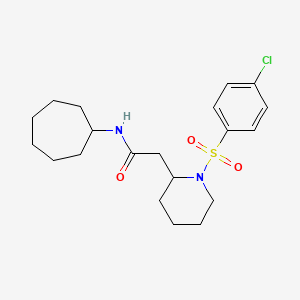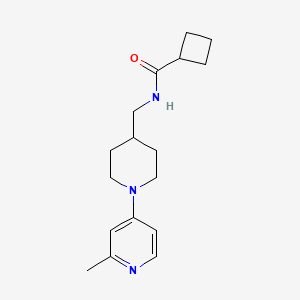
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound, also known as BMS-986168, belongs to the class of drugs known as cyclobutane carboxamides. In
Aplicaciones Científicas De Investigación
Nitric Oxide Synthase Inhibition
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide demonstrates potential as a selective inducible nitric oxide synthase (NOS) inhibitor. This selectivity is achieved through specific N-substitution in the compound, leading to a flipping of the pyridine ring and enabling distinct interactions with different residues (Connolly et al., 2004).
Anti-acetylcholinesterase Activity
The compound's structural relatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Adjustments in the benzamide moiety, particularly with bulky substituents, significantly enhance this activity (Sugimoto et al., 1990).
Anticonvulsant Applications
Analogues of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide have been explored for their potential as anticonvulsants. Alterations in the N-benzyl series and piperidine ring nitrogen have shown varying degrees of effectiveness in seizure suppression, highlighting the compound's relevance in developing treatments for epilepsy and related conditions (Ho, Crider & Stables, 2001).
Radiotracer Development
The compound and its analogues have been utilized in the synthesis of positron emission tomography (PET) tracers. These tracers, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, are instrumental in imaging specific enzymes in neuroinflammation studies (Wang et al., 2018).
Serotonin Receptor Antagonists
The structural framework of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has been adapted to create serotonin receptor antagonists. These derivatives, such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, have shown potential in neuropsychiatric disorder treatments (García et al., 2014).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of this compound have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage capabilities. These studies are crucial in understanding the compound's potential as an anticancer agent (Kambappa et al., 2017).
Microglia Imaging
Compounds like N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide have been used in the development of PET agents for imaging microglia, a type of glial cell in the brain. This application is significant for studying neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Propiedades
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-11-16(5-8-18-13)20-9-6-14(7-10-20)12-19-17(21)15-3-2-4-15/h5,8,11,14-15H,2-4,6-7,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJIJGLRJVBXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

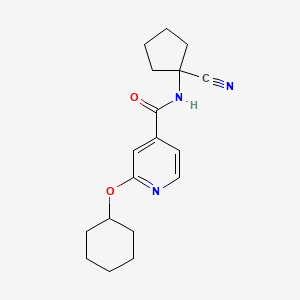
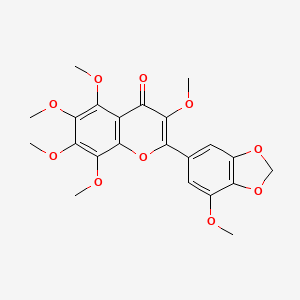
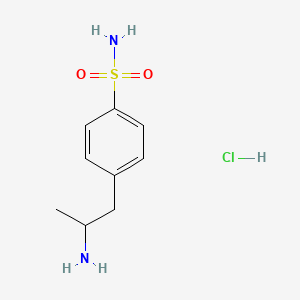
![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)
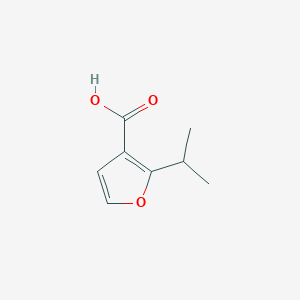
![8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2701228.png)
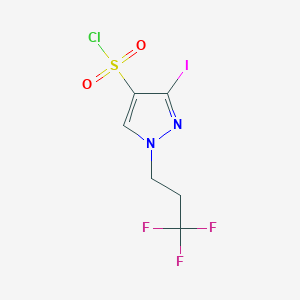
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid](/img/structure/B2701230.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2701237.png)
![N-(4-methoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2701238.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)
